N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine
Description
N,N,4-Trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a piperazine substituent at the 6-position and dimethylamino and methyl groups at the 2- and 4-positions, respectively. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases, receptors, and enzymes .
Properties
Molecular Formula |
C11H19N5 |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N,N,4-trimethyl-6-piperazin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C11H19N5/c1-9-8-10(14-11(13-9)15(2)3)16-6-4-12-5-7-16/h8,12H,4-7H2,1-3H3 |
InChI Key |
YDMGAIBUWWPBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer nitrogen-oxygen bonds.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Antimicrobial Activity
- This compound: While direct data are unavailable, analogs like 4-(trifluoromethylphenoxy)thieno[2,3-d]pyrimidin-2-amine (compound 6a) show potent antifungal activity (87% inhibition) due to the electron-withdrawing trifluoromethyl group and thieno ring enhancing membrane penetration . Piperazine-containing compounds, such as those in , exhibit antimalarial properties (IC₅₀ < 50 nM) by targeting Plasmodium falciparum .
Kinase Inhibition
Anti-inflammatory and Analgesic Activity
- 4-(4-Chlorophenyl)-6-(indol-3-yl)pyrimidin-2-amine: Achieves 88.2% inflammation inhibition in rodent models, comparable to indomethacin .
Physicochemical and Analytical Data
- Crystal Structures: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding stabilizing the lattice .
- Spectroscopic Data : Analogs like UNC4708 () show characteristic ¹H NMR peaks at δ 3.89 (piperazine protons) and ESI-MS [M+H]⁺ at 507, providing benchmarks for validating the target compound .
Biological Activity
N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine is a synthetic compound with a complex molecular structure that includes a pyrimidine core and a piperazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains.
Chemical Structure and Properties
The molecular formula of this compound contributes to its biological activity. The compound has a molecular weight of approximately 352.4 g/mol and features specific functional groups that enable interaction with various biological targets. The presence of the piperazine moiety is significant, as piperazine derivatives are known for their diverse pharmacological profiles.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity against a range of bacterial strains. Preliminary studies suggest it may be effective against both gram-positive and gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.
Antiviral Activity
In addition to its antibacterial properties, the compound has shown potential antiviral activity. Although specific mechanisms are not yet fully elucidated, its structural characteristics suggest it may inhibit viral replication or entry into host cells.
While the precise mechanism of action for this compound remains to be fully characterized, it is hypothesized that the compound interacts with cellular enzymes or receptors involved in critical biological pathways. Pyrimidine derivatives often exhibit a wide range of biological activities depending on their specific structure and substituents.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methylpiperidinyl-pyrimidine | Contains piperidine and pyrimidine rings | Antimicrobial | Lacks pyrazine moiety |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Heterocyclic ring system | Anticancer | Focus on different kinase inhibition |
| 6-(Piperidinyl)-pyrimidinamine | Similar piperidine structure | Antiviral | Different substitution patterns |
This table highlights the potential dual-targeting capabilities of this compound due to its specific pyrazinyl substitution which may enhance its therapeutic applications compared to other derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds that demonstrate promising biological activities. For instance, research on pyrazole derivatives has shown significant antitumor and anti-inflammatory effects, suggesting that modifications to the piperazine or pyrimidine structures can lead to enhanced pharmacological profiles .
A notable case study involved the synthesis of benzothiazinone derivatives containing piperazine moieties which exhibited excellent in vitro activity against Mycobacterium tuberculosis. These findings underline the importance of structural modifications in developing new therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
